![molecular formula C20H26N4O2 B5112422 N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions, where precursors such as aminopyrazoles react with carbonyl compounds or active methylene compounds in the presence of catalysts or under specific conditions like microwave irradiation or ultrasound. For example, a study by Kaping, Helissey, and Vishwakarma (2020) demonstrated the use of ultrasound and KHSO4 in aqueous media for the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, highlighting the efficiency and selectivity of modern synthetic methodologies (Kaping, Helissey, & Vishwakarma, 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their chemical and biological properties. X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly employed to determine the structure and confirm the identity of these compounds. The study on the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine by Guillon et al. (2013) provides an example of how structural analysis is conducted for compounds within this class (Guillon et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent protein kinases (cdks), especially cdk12 and/or cdk13 .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets (potentially cdks) to inhibit their function .
Biochemical Pathways
The inhibition of cdks can have a significant impact on cell cycle regulation and transcription, potentially leading to the arrest of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of cdks can lead to the disruption of cell cycle progression and transcription, potentially inducing cell death .
properties
IUPAC Name |
N-butan-2-yl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-7-12(2)21-18-10-13(3)22-20-14(4)19(23-24(18)20)15-8-9-16(25-5)17(11-15)26-6/h8-12,21H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHXRCRQLSZETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
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